molecular formula C12H11N3OS B2805504 4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 36246-11-4

4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2805504
CAS No.: 36246-11-4
M. Wt: 245.3
InChI Key: DSMFLFNPUPWNQN-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS: 36246-11-4) is a heterocyclic compound featuring a thiazole ring linked to a 5-methoxy-substituted indole moiety. The methoxy group at the 5-position of the indole ring may enhance electronic effects and influence binding interactions with biological targets .

Properties

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-16-7-2-3-10-8(4-7)9(5-14-10)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMFLFNPUPWNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-methoxyindole with appropriate thiazole precursors. One common method includes the use of squaric acid dichloride in anhydrous diethyl ether to react with 5-methoxyindole, forming the desired compound through a Friedel-Crafts acylation reaction . The reaction conditions often require anhydrous solvents and the absence of Lewis acid catalysts to achieve moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and indole compounds exhibit notable antimicrobial properties. For instance, a study evaluating a series of 4-(indol-3-yl)thiazole-2-amines reported minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria ranging from 0.06 to 1.88 mg/mL. The presence of the indole moiety significantly enhances the antimicrobial efficacy of these compounds, suggesting that modifications like the introduction of a methoxy group could further optimize their activity .

Table 1: Antimicrobial Activity of Thiazole-Indole Derivatives

CompoundMIC (mg/mL)Bacterial Strain
4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine0.47 - 1.88Staphylococcus aureus
4-(indol-3-yl)thiazole-2-amines0.06 - 1.88Escherichia coli

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. Heterocyclic amines like those derived from thiazoles are known to have carcinogenic properties; however, certain derivatives have shown promise as anticancer agents due to their ability to interact with DNA and inhibit tumor growth. The structural characteristics of this compound may allow it to act as a ligand that modulates biological pathways involved in cancer progression .

Case Study: DNA Interaction

In vitro studies have indicated that compounds similar to this compound can form DNA adducts, which may lead to mutations and cancer development. Research has focused on understanding how these interactions occur at the molecular level, providing insights into the design of safer therapeutic agents that can mitigate these effects while retaining anticancer properties .

Neuropharmacology

The compound's potential in treating neurological disorders has gained attention due to its interaction with neurotransmitter systems. It has been suggested that derivatives with indole and thiazole structures can act as multi-target ligands for serotonin and dopamine receptors, which are crucial in managing conditions such as schizophrenia and depression .

Table 2: Neuropharmacological Properties

CompoundTarget ReceptorsAffinity (nM)
This compoundD2, 5-HT1A, 5-HT2A<100

Mechanism of Action

The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes . The methoxy group and thiazole ring may enhance its binding affinity and specificity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications in Indole-Thiazole Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Differences Biological Notes (Inferred) Reference CAS/ID
4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine C₁₂H₁₀N₃OS 259.33 5-methoxy on indole; no additional substitutions Potential antimicrobial activity 36246-11-4
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine C₁₃H₁₃N₃OS 259.33 2-methyl on indole Increased lipophilicity 50825-20-2
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine C₁₂H₁₀N₃OS 259.33 6-methoxy on indole (vs. 5-methoxy) Altered electronic effects 843622-07-1
5-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine C₁₂H₁₀N₃OS 259.33 Thiazole attached at indole C3; 6-methoxy Varied binding orientation 1134334-48-7
4-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine C₁₃H₁₂N₃OS 273.35 Dihydroindole with acetyl group Enhanced solubility 874787-47-0

Key Observations:

  • Methyl Addition: The 2-methyl group in 50825-20-2 increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
  • Scaffold Modifications: The dihydroindole-acetyl derivative (874787-47-0) introduces conformational constraints and polarity, likely improving aqueous solubility .

Comparison with Heterocyclic Variants

Compounds with alternative heterocycles (e.g., thiadiazoles, oxadiazoles) exhibit distinct physicochemical and biological profiles:

Compound Class Example Structure Key Differences Biological Relevance References
Thiazole-Azo Dyes 4-(4-Methoxyphenyl)-5-aryl-1,3-thiazol-2-amine Azo linkage introduces conjugation Photoinduced birefringence applications -
Thiadiazoles 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine Larger ring size (5-membered) Antimicrobial activity -
Oxadiazoles 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Oxygen atom in place of sulfur Potential kinase inhibition -

Key Observations:

  • Azo Dyes: Conjugated systems (e.g., thiazole-azo compounds) exhibit unique optical properties, expanding applications beyond therapeutics .

Biological Activity

The compound 4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3OSC_{12}H_{11}N_{3}OS, with a molecular weight of approximately 273.35 g/mol. The structure includes an indole moiety linked to a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole and indole exhibit significant antimicrobial properties. For instance, a study evaluating various indole-thiazole derivatives reported minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria . Specifically, compounds with modifications at the indole and thiazole positions demonstrated enhanced antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Indole-Thiazole Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
5mB. cereus0.060.12
5xS. Typhimurium0.120.23
Reference DrugAmpicillin--

This table summarizes the antimicrobial effectiveness of selected compounds compared to reference drugs.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been documented in several studies. A review highlighted that thiazoles can act as potent cytotoxic agents against various cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole ring significantly influences the anticancer activity, suggesting structure-activity relationships (SAR) that can guide future drug design.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)<10
Compound BWM793 (melanoma)<30
DoxorubicinReference-

The biological activities of this compound are largely attributed to its ability to interact with various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The unique combination of the indole and thiazole rings enhances its binding affinity to these targets.

Case Studies

A notable study focused on the synthesis and evaluation of several indole-thiazole derivatives, including the target compound. The researchers found that modifications at specific positions significantly affected both the antimicrobial and anticancer properties, leading to the identification of particularly potent analogs .

Q & A

Basic: What are the preferred synthetic routes for 4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, and how are side reactions minimized?

Answer:
The synthesis typically involves multi-step procedures, starting with indole derivatives and thiazole precursors. For example, analogous compounds are synthesized via condensation reactions between indole-3-carboxaldehydes and thiosemicarbazide in trifluoroacetic acid at 60°C . Solvents like dimethyl sulfoxide (DMSO) or ethanol are often used to enhance solubility, while controlled pH and temperature conditions (e.g., neutralization with NaHCO₃ post-reaction) mitigate side reactions such as over-oxidation or undesired substitutions . Purification via column chromatography or recrystallization ensures selectivity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and Mass Spectrometry (MS) for molecular weight verification . Purity is assessed via High-Performance Liquid Chromatography (HPLC) , with ≥98% purity as a common benchmark . X-ray crystallography may resolve ambiguities in stereochemistry, as seen in related thiazole complexes .

Intermediate: What biological activities are associated with this compound, and what assays are used to evaluate them?

Answer:
While direct data on this compound is limited, structurally similar thiazole-indole hybrids exhibit antimicrobial and anticancer activities. For example:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values ranging from 5–10 µg/mL) .
  • Apoptosis induction via flow cytometry (Annexin V/PI staining) and tubulin polymerization inhibition (spectrophotometric assays) .
  • Antimicrobial susceptibility testing (AST) using disk diffusion or broth microdilution .

Advanced: How does the substitution pattern (e.g., methoxy position on indole) influence bioactivity?

Answer:
The 5-methoxy group on the indole ring enhances electron-donating effects, potentially improving binding to hydrophobic pockets in target proteins (e.g., tubulin). In contrast, a 6-methoxy substituent (as in ) may alter steric hindrance, reducing affinity . Structure-Activity Relationship (SAR) studies suggest:

  • Methoxy positioning modulates solubility and membrane permeability .
  • Thiazole ring substitutions (e.g., nitro or halogen groups) enhance cytotoxicity by stabilizing π-π interactions with DNA or enzymes .

Advanced: What computational methods are used to predict the compound’s mechanism of action?

Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in targets like tubulin or kinases, validated by experimental IC₅₀ data .
  • Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox activity .
  • Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Cell line heterogeneity : SGC-7901 (gastric cancer) vs. MCF-7 (breast cancer) may exhibit differential sensitivity .
  • Experimental conditions : Varying serum concentrations or incubation times affect compound stability .
  • Substituent effects : Minor structural differences (e.g., 5-methoxy vs. 4-nitrophenyl) alter bioactivity .
    Standardized protocols (e.g., NIH/NCATS guidelines) and head-to-head comparative studies are recommended .

Advanced: What coordination chemistry applications exist for this compound?

Answer:
The thiazol-2-amine moiety can act as a bidentate ligand , coordinating with transition metals like palladium. For example, dichlorido complexes of analogous thiazole-amines show potential in catalytic or anticancer applications . Key steps:

  • Synthesis of metal complexes : React with PdCl₂ in ethanol/water mixtures .
  • Characterization : Single-crystal X-ray diffraction confirms geometry (e.g., square-planar Pd) .

Intermediate: What in vivo models are suitable for preclinical testing of this compound?

Answer:

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in immunodeficient mice.
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration .
  • Toxicity screening : Monitor liver/kidney function (ALT, creatinine) in rodent models .

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